Divergent Sigma-1 Receptor Occupancy and Behavioral Effects: 4-Methoxy vs. 3-Methoxy Phenethyl Isomers
In a direct head-to-head comparison of sigma-1 receptor occupancy, the 4-methoxyphenethyl analog (YZ-067) and the 3-methoxyphenethyl analog (YZ-185) displayed equipotent in vivo binding, with ED50 values of 0.2–0.6 µmol/kg [1]. Despite this identical occupancy, a critical functional divergence was observed in a methamphetamine-induced hyperactivity model. At lower doses (1-3.16 µmol/kg), YZ-067 (4-methoxy) significantly enhanced methamphetamine's effects, while YZ-185 (3-methoxy) did not, indicating that the methoxy position dictates functional efficacy (agonism vs. antagonism) at sigma-1 receptors in vivo [1].
| Evidence Dimension | Enhancement of methamphetamine-induced hyperactivity (behavioral outcome) |
|---|---|
| Target Compound Data | Significant enhancement of hyperactivity at 1-3.16 µmol/kg (for 4-methoxy analog YZ-067) [1] |
| Comparator Or Baseline | No enhancement of hyperactivity at 1-3.16 µmol/kg (for 3-methoxy analog YZ-185) [1] |
| Quantified Difference | Qualitative difference in behavioral outcome; YZ-067 acts as an agonist at lower doses, while YZ-185 acts as an antagonist [1] |
| Conditions | In vivo; Male Swiss-Webster mice; methamphetamine (1 mg/kg, i.p.)-induced locomotor activity [1] |
Why This Matters
For researchers investigating sigma-1 receptor modulation of stimulant effects, the 4-methoxy substitution pattern (present in YZ-067, which is based on the 1-(2-methoxyphenethyl)piperazine core) is critical for obtaining agonist-like behavioral enhancement, whereas the 3-methoxy variant yields antagonist-like attenuation.
- [1] Miller, D. K., Park, E. S., Lever, S. Z., & Lever, J. R. (2016). N-phenylpropyl-N′-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. Pharmacology, Biochemistry and Behavior, 150-151, 198–206. doi:10.1016/j.pbb.2016.11.003. View Source
